molecular formula C17H24O11 B1244911 5,9-Epi-7,8-didehydropenstemoside

5,9-Epi-7,8-didehydropenstemoside

Cat. No. B1244911
M. Wt: 404.4 g/mol
InChI Key: WUZGENDUAYSYJW-GCMSAENLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Epi-7,8-didehydropenstemoside is a natural product found in Phlomoides glabra and Stachys tenuifolia with data available.

Scientific Research Applications

1. Identification and Properties

5,9-Epi-7,8-didehydropenstemoside, along with other iridoid glycosides, was identified in the methanol extract of Eremostachys glabra rhizomes. It was characterized using spectroscopic data interpretation. This compound, along with its counterparts, exhibited free-radical scavenging activity, assessed using the DPPH assay, highlighting its potential in antioxidant applications (Delazar et al., 2004).

2. Structural Revision and Clarification

Further studies on iridoid glucosides, including 5,9-Epi-7,8-didehydropenstemoside, indicated a need for structural revision. The study demonstrated that this compound is identical to known iridoids, suggesting that interpretations of nuclear Overhauser effects (NOEs) in iridoid structures need careful handling to avoid incorrect structural assignments (Jensen et al., 2007).

properties

Product Name

5,9-Epi-7,8-didehydropenstemoside

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h3,5,8-13,15-16,18-22,24H,4H2,1-2H3/t8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

WUZGENDUAYSYJW-GCMSAENLSA-N

Isomeric SMILES

CC1=C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1=CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

5,9-epi-7,8-didehydropenstemoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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